4-(4-Methoxyphenyl)-1-butene
Overview
Description
4-(4-Methoxyphenyl)-1-butene is an organic compound characterized by a butene chain substituted with a methoxyphenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-methoxyamphetamine, have been found to act as potent and selective serotonin releasing agents . They bind to alpha receptors to mediate these effects .
Mode of Action
Based on the structural similarity to 4-methoxyamphetamine, it can be hypothesized that it might interact with its targets, possibly alpha receptors, leading to changes in cellular signaling .
Biochemical Pathways
For instance, 4-Phenylbutyric acid and its derivatives have been found to ameliorate unfolded proteins and suppress their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Pharmacokinetics
Compounds with similar structures have been found to exhibit strong electronic characteristics and meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .
Result of Action
For instance, 4-Phenylbutyric acid and its derivatives have been found to exhibit inhibitory activity against histone deacetylases (HDACs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1-butene typically involves the alkylation of 4-methoxyphenol with 1-bromo-3-butene. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar alkylation processes, but with optimizations for higher yield and purity. This may involve the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-1-butene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: 4-(4-Methoxyphenyl)butanal, 4-(4-Methoxyphenyl)butanoic acid
Reduction: 4-(4-Methoxyphenyl)butane
Substitution: 4-(4-Nitrophenyl)-1-butene, 4-(4-Halophenyl)-1-butene
Scientific Research Applications
4-(4-Methoxyphenyl)-1-butene has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Shares the methoxyphenyl group but lacks the butene chain, leading to different reactivity and applications.
4-(4-Methoxyphenyl)-1-butanol: Similar structure with a hydroxyl group instead of a double bond, affecting its chemical properties and uses.
4-(4-Methoxyphenyl)-1-butane: Fully saturated version of 4-(4-Methoxyphenyl)-1-butene, with different reactivity due to the absence of the double bond.
Uniqueness
This compound is unique due to its combination of a methoxyphenyl group and a butene chain, providing a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Properties
IUPAC Name |
1-but-3-enyl-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h3,6-9H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTMQCGFHLPTBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348952 | |
Record name | 1-(But-3-en-1-yl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20574-98-5 | |
Record name | 1-(But-3-en-1-yl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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